molecular formula C12H10ClN3O3S B1327079 Ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate CAS No. 1142209-74-2

Ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate

Cat. No. B1327079
CAS RN: 1142209-74-2
M. Wt: 311.74 g/mol
InChI Key: GTHOZWWMULLFCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate” is a compound used for proteomics research . It is a derivative of the 1,3,4-thiadiazole moiety, which is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Molecular Structure Analysis

The molecular formula of “Ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate” is C12H10ClN3O3S . Further structural analysis can be confirmed using techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) .

Scientific Research Applications

. In proteomics, it can be used to investigate protein interactions, modifications, and stability.

Antiviral Activity

Indole derivatives, which share a similar structural motif with this compound, have demonstrated significant antiviral properties . For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . This suggests that Ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate could potentially be explored for its antiviral capabilities.

Anticonvulsant Properties

The 1,3,4-thiadiazole scaffold, part of this compound’s structure, has been associated with anticonvulsant activities . It has been tested in vivo using models like MES and pentylenetetrazole-induced seizures in mice, indicating its potential use in epilepsy research .

Corrosion Inhibition

Thiadiazole derivatives are known for their role in corrosion inhibition , particularly in protecting metals from corrosion in acidic environments. This application is crucial in industrial settings where metal preservation is essential .

Anti-inflammatory Properties

The structural similarity of this compound to other indole derivatives, which have shown anti-inflammatory properties , suggests that it could also be investigated for its potential to reduce inflammation in various medical conditions .

Safety and Hazards

“Ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate” may be harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

The future directions for “Ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate” could involve further exploration of its biological activities and potential applications in medicinal chemistry. The synthesis of new derivatives and investigation of their biological activities could also be a focus of future research .

properties

IUPAC Name

ethyl 5-[(3-chlorophenyl)carbamoyl]-1,3,4-thiadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3S/c1-2-19-12(18)11-16-15-10(20-11)9(17)14-8-5-3-4-7(13)6-8/h3-6H,2H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHOZWWMULLFCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(S1)C(=O)NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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